molecular formula C8H7N3O B3204482 Imidazo[1,2-a]pyridine-7-carboxamide CAS No. 1036990-69-8

Imidazo[1,2-a]pyridine-7-carboxamide

Cat. No. B3204482
CAS RN: 1036990-69-8
M. Wt: 161.16 g/mol
InChI Key: ZQLZNGUJOGWVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound with a fused bicyclic structure. It belongs to the imidazopyridine class and has garnered attention in medicinal chemistry due to its diverse applications. The compound’s scaffold exhibits promising properties for drug development .


Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. Researchers have explored various synthetic routes, including cyclization reactions, condensation processes, and functional group modifications. These methods allow access to diverse analogs for structure-activity relationship studies .


Molecular Structure Analysis

The molecular structure of this compound comprises a pyridine ring fused with an imidazole ring. The carboxamide group (CONH₂) is attached at the 7-position. The arrangement of atoms and functional groups influences its biological activity. Computational studies and X-ray crystallography provide insights into its 3D structure .


Chemical Reactions Analysis

This compound participates in various chemical reactions. These include substitution reactions, cyclizations, and transformations of the carboxamide group. Researchers have explored modifications to enhance its pharmacological properties. Notably, some derivatives exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: NMR, IR, and UV-Vis spectra provide valuable information .

Scientific Research Applications

Antimycobacterial Applications

Imidazo[1,2-a]pyridine-7-carboxamide derivatives have shown significant promise as antimycobacterial agents. For instance, the synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides revealed them as novel and selective inhibitors of Mycobacterium tuberculosis, with no activity against either gram-positive or gram-negative pathogens (Ramachandran et al., 2013). Further advancements in imidazo[1,2-a]pyridine compounds have led to the development of potent, selective anti-TB agents with improved pharmacokinetics, demonstrating their efficacy against drug-resistant Mycobacterium tuberculosis strains (Moraski et al., 2013).

Synthesis and Drug Development

Continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides has been developed, representing a significant advance over traditional methods. This process facilitates the synthesis of complex molecules like Mur ligase inhibitors, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in drug development (Herath et al., 2010).

Cancer Treatment Applications

This compound derivatives have been explored for their potential in cancer treatment. For instance, the discovery of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) highlights its potential in enhancing the efficacy of existing cancer treatments (Zhu et al., 2015).

Antibacterial Applications

Imidazo[1,2-a]pyridine-3-carboxamides have been identified as new antituberculosis agents with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This includes compounds displaying nM activity against replicating bacteria and efficacy against drug-resistant clinical strains (Wu et al., 2016). Another study demonstrated the antimicrobial efficacy of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium avium infection in vivo, indicating their potential as a new class of antibiotics for treating infections (Moraski et al., 2016).

Safety and Hazards

  • Risk Assessment : Evaluate risks during synthesis and handling .

Future Directions

  • Clinical Trials : Move promising compounds toward clinical evaluation .

properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-7(11)5-6/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLZNGUJOGWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290739
Record name Imidazo[1,2-a]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036990-69-8
Record name Imidazo[1,2-a]pyridine-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036990-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-7-carboxamide
Reactant of Route 5
Imidazo[1,2-a]pyridine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.